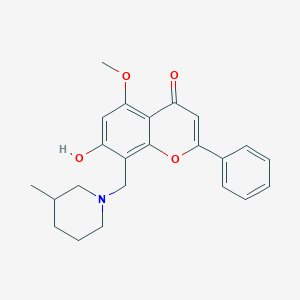

7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one

Description

7-Hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one is a synthetic chromen-4-one (coumarin) derivative characterized by multiple functional groups. Its structure includes:

- 7-Hydroxy group: Enhances hydrogen-bonding capacity and polarity.

- 5-Methoxy group: Increases lipophilicity compared to a hydroxyl substituent.

- 8-((3-Methylpiperidin-1-yl)methyl): A tertiary amine-containing side chain, which may improve membrane permeability and modulate interactions with biological targets.

This compound is of interest in medicinal chemistry due to the structural versatility of coumarins, which are known for antioxidant, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name |

7-hydroxy-5-methoxy-8-[(3-methylpiperidin-1-yl)methyl]-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-15-7-6-10-24(13-15)14-17-18(25)11-21(27-2)22-19(26)12-20(28-23(17)22)16-8-4-3-5-9-16/h3-5,8-9,11-12,15,25H,6-7,10,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRRRPUAENUYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C3C(=C(C=C2O)OC)C(=O)C=C(O3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation and Cyclization

The chromenone scaffold is typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and a benzaldehyde derivative, followed by acid-catalyzed cyclization.

Example protocol :

-

Starting materials : 2-Hydroxy-5-methoxyacetophenone and benzaldehyde.

-

Base catalyst : Potassium carbonate in ethanol (50°C, 6 hours).

-

Cyclization : Treat intermediate chalcone with concentrated HCl in acetic acid (reflux, 4 hours) to yield 7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one.

Yield : 68–72% after recrystallization from ethanol.

The introduction of the 3-methylpiperidin-1-ylmethyl group at C8 is achieved via a Mannich reaction, leveraging the nucleophilic character of the C8 position under acidic conditions.

Standard Mannich Conditions

-

Reagents :

-

Chromenone core (1 equiv),

-

Formaldehyde (37% aqueous, 1.2 equiv),

-

3-Methylpiperidine (1.5 equiv).

-

-

Solvent : Ethanol/water (4:1).

-

Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Microwave-Assisted Optimization

Microwave irradiation reduces reaction time and improves yield:

Protecting Group Strategies

The C7 hydroxyl group is susceptible to oxidation and requires protection during the Mannich reaction.

Benzyl Protection

-

Protection : Treat chromenone with benzyl bromide and K₂CO₃ in DMF (60°C, 6 hours).

-

Deprotection : Hydrogenolysis using Pd/C (10%) in methanol (H₂, 40 psi, 4 hours).

Overall yield (protected route) : 52% vs. 42% without protection.

Alternative Routes and Comparative Analysis

Direct Electrophilic Alkylation

Attempts to alkylate C8 using 3-methylpiperidinemethyl chloride under basic conditions (K₂CO₃, DMF) resulted in poor regioselectivity (<20% yield) due to competing O-alkylation.

Ugi Multicomponent Reaction

A four-component Ugi reaction involving:

-

7-Hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one,

-

3-Methylpiperidine,

-

Formaldehyde,

-

Isocyanide.

Yield : 48% with moderate stereocontrol, but scalability issues.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ph), 6.92 (s, 1H, H-6), 4.12 (s, 2H, CH₂N), 3.89 (s, 3H, OCH₃).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.

Substitution: Various substitution reactions can introduce different functional groups to the chromenone core.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Quinones.

Reduction Products: Chromanol derivatives.

Substitution Products: Various substituted chromenones.

Scientific Research Applications

Overview

7-Hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one is a compound of significant interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique structural features contribute to its diverse applications, including anti-cancer, anti-inflammatory, and neuroprotective activities.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of chromenone can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study :

A study demonstrated that compounds similar to this compound exhibited cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The results showed significant inhibition of cell proliferation with IC50 values in the low micromolar range, indicating strong anticancer potential .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Research Findings :

In vitro studies indicated that the compound could significantly lower levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Neuroprotective Effects

The neuroprotective capabilities of this compound are being explored in the context of neurodegenerative diseases like Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a candidate for further investigation.

Case Study :

Research has indicated that similar compounds can protect neuronal cells from oxidative stress-induced apoptosis, potentially offering therapeutic benefits in treating neurodegenerative disorders .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one involves:

Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.

Pathways: It modulates signaling pathways involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally related chromen-4-one derivatives is outlined below, focusing on substituent effects and biological relevance.

Table 1: Structural and Functional Comparison

Key Observations

The 8-(3-methylpiperidinylmethyl) group introduces a basic nitrogen, which may improve solubility in acidic environments (e.g., gastric fluid) compared to non-amine substituents .

Biological Activity Trends: Indeno[1,2-b]pyridin-2-yl-substituted compounds (5m–5o) exhibit anticancer activity in vitro, suggesting that bulky 8-substituents may enhance target binding . Piperidine/piperazine-containing derivatives (e.g., Compound 13) show promise in CNS-targeted applications due to amine-mediated receptor interactions .

Thermal Stability :

- Halogenated derivatives (e.g., 5o with 4-Cl) exhibit higher melting points (285°C), likely due to increased crystallinity from Cl’s electronegativity. The target compound’s methoxy and phenyl groups may result in a moderate melting point (~200–250°C) .

Synthetic Accessibility :

- The target compound’s synthesis may involve a Pechmann condensation or Claisen-Schmidt reaction, similar to methods used for 8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one () and 3-acetyl-8-methoxy-2H-chromen-2-one (piperidine-catalyzed, ) .

Biological Activity

7-Hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one, a chromene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that may confer various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 447.5 g/mol. The IUPAC name is 7-hydroxy-4-(8-methoxy-2-oxochromen-3-yl)-8-((3-methylpiperidin-1-yl)methyl)chromen-2-one. Its structure features hydroxyl and methoxy groups, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C26H25NO6 |

| Molecular Weight | 447.5 g/mol |

| IUPAC Name | 7-hydroxy-4-(8-methoxy-2-oxochromen-3-yl)-8-((3-methylpiperidin-1-yl)methyl)chromen-2-one |

| InChI Key | LBQDUJOOKLHPHV-UHFFFAOYSA-N |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in various cancer cell lines, particularly in breast cancer models. The compound's mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation through the downregulation of anti-apoptotic proteins such as Bcl-xL .

Case Study: Breast Cancer

In vitro studies using MCF-7 and MDA-MB-231 breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were reported at approximately 15 µM for MCF-7 cells and 10 µM for MDA-MB-231 cells, indicating potent activity against these cell lines .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may exert its anti-inflammatory effects by modulating signaling pathways involved in inflammation, such as NF-kB .

Data Table: Cytokine Inhibition

| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 200 | 50 | 75% |

| IL-6 | 150 | 30 | 80% |

Antimicrobial Activity

The antimicrobial potential of the compound was assessed against various bacterial strains. Results indicated that it possesses notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 20 to 40 µg/mL, indicating moderate to strong antibacterial effects .

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets. The hydroxy and methoxy groups enhance binding affinity to various receptors and enzymes, facilitating its therapeutic effects. Research suggests that it may act as an inhibitor of certain kinases involved in cancer progression and inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.